molecular formula C7H9FN2 B1340243 2-Fluoro-N,N-dimethylpyridin-4-amine CAS No. 849937-80-0

2-Fluoro-N,N-dimethylpyridin-4-amine

Cat. No.: B1340243
CAS No.: 849937-80-0
M. Wt: 140.16 g/mol
InChI Key: RQYHAAZITLGHLZ-UHFFFAOYSA-N
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Description

Significance of Fluorinated Pyridine (B92270) Scaffolds in Organic Chemistry

The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds, including vitamins, coenzymes, and alkaloids. nih.gov Its derivatives are crucial in the development of pharmaceuticals, agrochemicals, and functional materials. nih.govnumberanalytics.com The strategic incorporation of fluorine into this already vital framework has become a powerful tool in medicinal chemistry and materials science, leading to compounds with enhanced properties. numberanalytics.com

The introduction of fluorine into heterocyclic molecules can dramatically alter their physical, chemical, and biological characteristics. numberanalytics.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart significant changes to the electronic landscape of the molecule. numberanalytics.comresearchgate.net

Key effects of fluorine incorporation include:

Modulation of Basicity: The powerful electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as the nitrogen in an amine. researchgate.net

Altered Reactivity: Fluorine substitution can influence the reactivity of the heterocyclic ring. For instance, the electron-deficient nature of a fluorinated pyridine ring makes it more susceptible to nucleophilic substitution reactions. nih.gov

Enhanced Stability: The C-F bond is exceptionally strong, which can increase the metabolic and chemical stability of a molecule, a highly desirable trait in drug design. numberanalytics.comresearchgate.net

Modified Lipophilicity: Fluorination can either increase or decrease a drug's lipophilicity depending on the specific substitution pattern, which in turn affects its membrane permeability and bioavailability. nih.gov For example, while fluoro-arenes tend to be more lipophilic, the trifluoromethylation of alkyl groups can decrease lipophilicity. nih.gov

Conformational Control: The presence of fluorine can create a conformational bias, which can be strategically used to optimize the binding of a molecule to its biological target. researchgate.net

These modifications are crucial in fine-tuning the properties of molecules for specific applications, particularly in the pharmaceutical industry where approximately 20-30% of all drugs contain fluorine. numberanalytics.com

Pyridine and its derivatives are indispensable building blocks in organic synthesis. nih.govnumberanalytics.com They serve as precursors for the construction of more complex molecular architectures and are integral to many named reactions and catalytic processes. researchgate.netnih.gov The versatility of the pyridine scaffold stems from its ability to be readily functionalized and converted into a wide range of derivatives. nih.gov

Recent advancements in synthetic methodologies, such as transition-metal-catalyzed cross-coupling and cyclization reactions, have further expanded the toolkit for creating highly substituted and functionalized pyridine derivatives. researchgate.netorganic-chemistry.org These advanced synthetic intermediates are crucial for accessing novel chemical space in the search for new therapeutic agents and materials. numberanalytics.comorganic-chemistry.org

Contextualization within the N,N-Dimethylaminopyridine (DMAP) Family

2-Fluoro-N,N-dimethylpyridin-4-amine is a direct analogue of 4-Dimethylaminopyridine (DMAP), a widely used and highly effective nucleophilic catalyst. Understanding the role of DMAP provides a crucial foundation for appreciating the potential applications and modified properties of its fluorinated counterpart.

N,N-Dimethylpyridin-4-amine (DMAP) is a superior nucleophilic catalyst for a multitude of organic transformations, most notably in acylation and esterification reactions. commonorganicchemistry.comwikipedia.orgpubcompare.ai Its catalytic prowess is attributed to the resonance stabilization provided by the dimethylamino group at the 4-position, which significantly increases the nucleophilicity of the pyridine ring nitrogen compared to pyridine itself. wikipedia.org

The general mechanism for DMAP-catalyzed acylation, for example with an acid anhydride (B1165640), involves the initial reaction of DMAP with the anhydride to form a highly reactive N-acylpyridinium intermediate. wikipedia.orgyoutube.com This intermediate is much more susceptible to nucleophilic attack by an alcohol than the original anhydride. In the subsequent step, the alcohol attacks the activated intermediate, leading to the formation of the ester and the regeneration of the DMAP catalyst. wikipedia.orgyoutube.com DMAP has been shown to accelerate esterification reactions by factors of up to 10,000. commonorganicchemistry.com

DMAP and its derivatives are utilized in a wide array of reactions, including:

Boc protections youtube.com

Silylations youtube.com

Tritylations wikipedia.org

Steglich Esterification commonorganicchemistry.com

Amide couplings commonorganicchemistry.com

The introduction of a fluorine atom at the 2-position in this compound is expected to modulate the basicity and nucleophilicity of the DMAP core due to fluorine's strong electron-withdrawing effects. This modification offers the potential for a catalyst with a unique reactivity profile, potentially enabling new transformations or offering different selectivity compared to the parent DMAP.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-N,N-dimethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-10(2)6-3-4-9-7(8)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYHAAZITLGHLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479220
Record name 2-Fluoro-N,N-dimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849937-80-0
Record name 2-Fluoro-N,N-dimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Reactivity Studies of 2 Fluoro N,n Dimethylpyridin 4 Amine Analogs

Nucleophilic Aromatic Substitution (SNAr) Reactivity of Fluoropyridines

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for haloheteroarenes, including fluoropyridines. acs.org This reaction involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. wikipedia.org The mechanism is distinct from SN2 reactions, as it occurs at an sp2-hybridized carbon, and from SN1 reactions, as the formation of an aryl cation is highly unfavorable. wikipedia.org The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comstackexchange.com The aromaticity of the ring is temporarily broken in this step. stackexchange.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.comstackexchange.com

The reactivity of the aromatic ring towards nucleophilic attack is significantly enhanced by the presence of electron-withdrawing groups, which can stabilize the negative charge of the Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.com In pyridines, the ring nitrogen itself acts as an electron-withdrawing group, making the ring more susceptible to nucleophilic attack compared to benzene (B151609). wikipedia.org Halogens, particularly fluorine, further activate the ring towards SNAr due to their strong inductive electron-withdrawing effect. masterorganicchemistry.comstackexchange.com

Contrary to what might be expected based on leaving group ability in SN2 reactions (I > Br > Cl > F), the reactivity order for halogens in SNAr is often reversed: F > Cl > Br > I. masterorganicchemistry.comlibretexts.org This is because the first step, the nucleophilic attack, is rate-determining, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comstackexchange.com The high electronegativity of fluorine strongly polarizes the C-F bond and withdraws electron density from the ring, making the carbon atom more electrophilic and stabilizing the anionic intermediate. masterorganicchemistry.comstackexchange.com For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is 320 times faster than the corresponding reaction of 2-chloropyridine (B119429). researchgate.netnih.gov

HalopyridineRelative Rate of Reaction with NaOEt
2-Fluoropyridine320
2-Chloropyridine1

This table illustrates the enhanced reactivity of 2-fluoropyridine in SNAr reactions compared to its chloro-analog. researchgate.netnih.gov

Regioselectivity and Scope of SNAr in Fluoroheteroarenes

Regioselectivity in the SNAr reactions of polyhalogenated heteroarenes is determined by the electronic and steric environment of the potential reaction sites. Nucleophilic attack preferentially occurs at the most electron-deficient position. baranlab.org In pyridines, the positions ortho (C2, C6) and para (C4) to the ring nitrogen are electronically activated towards nucleophilic attack due to the ability of the electronegative nitrogen to stabilize the negative charge of the Meisenheimer complex through resonance. wikipedia.org

The presence of other substituents further influences this selectivity. Electron-donating groups can deactivate certain positions, while additional electron-withdrawing groups enhance reactivity. For instance, in dichloropyrimidines, which are analogous to dihalopyridines, the regioselectivity is highly sensitive to substituents. wuxiapptec.com While 2,4-dichloropyrimidine (B19661) typically undergoes substitution at the C4 position, an electron-donating group at the C6 position can reverse this selectivity, favoring attack at C2. wuxiapptec.com This is explained by the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), which indicates the most electrophilic sites. Electron-donating groups can alter the size of the LUMO lobes at different carbon atoms, thereby redirecting the nucleophilic attack. wuxiapptec.com

The scope of SNAr reactions on fluoroheteroarenes is broad, allowing for the introduction of a wide variety of nucleophiles. acs.org This includes oxygen nucleophiles (alcohols, phenols), nitrogen nucleophiles (amines, indoles, carbazoles), sulfur nucleophiles (thiols), and carbon nucleophiles. nih.govmdpi.com The mild conditions often required for the substitution of fluoride (B91410) make this method particularly valuable for the late-stage functionalization of complex molecules, including pharmaceuticals and biologically active compounds. acs.orgnih.gov

Influence of Electronic and Steric Factors on SNAr Efficiency

The efficiency of SNAr reactions is governed by a combination of electronic and steric factors related to the substrate, nucleophile, and reaction conditions.

Steric Effects: Steric hindrance can play a significant role in SNAr reactions. researchgate.net Bulky substituents near the reaction center can impede the approach of the nucleophile, slowing down the rate-determining addition step. nih.gov In substituted 2-fluoropyridines, substituents at the 3-position can sterically hinder the attack at the 2-position. researchgate.net Similarly, a bulky nucleophile may react more slowly than a smaller one. However, in some cases, steric repulsion present in the planar reactant can be released in the transition state as the attacked carbon becomes tetrahedral, which can offset some of the hindrance to nucleophilic approach. nih.gov

FactorInfluence on SNAr EfficiencyRationale
Electronic Electron-withdrawing groups (e.g., -NO2, -CF3) increase rate. masterorganicchemistry.comlibretexts.orgStabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com
Electron-donating groups (e.g., -NH2, -OR) decrease rate.Destabilize the anionic intermediate.
Steric Bulky groups near the reaction site decrease rate. researchgate.netHinder the approach of the nucleophile to the electrophilic carbon. nih.gov
Bulky nucleophiles can decrease the reaction rate.Increased steric repulsion in the transition state.

This table summarizes the general influence of electronic and steric factors on the efficiency of SNAr reactions.

Electrophilic Aromatic Substitution (EAS) on the Pyridine (B92270) Ring System

The pyridine ring is generally considered to be electron-deficient due to the electronegativity of the nitrogen atom, making it inherently resistant to electrophilic aromatic substitution (EAS). youtube.com The lone pair of electrons on the nitrogen atom makes the ring basic, and under the strongly acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated. rsc.orgrsc.org This protonation forms a pyridinium (B92312) ion, which is even more strongly deactivated towards electrophilic attack than pyridine itself. youtube.comrsc.orgrsc.org Consequently, EAS reactions on unsubstituted pyridine require harsh conditions and typically give low yields of the 3-substituted product. youtube.com

However, the reactivity of the pyridine ring in EAS can be dramatically altered by the presence of strong activating substituents. The N,N-dimethylamino group is a powerful electron-donating group through resonance (+R effect) and a moderately deactivating group through induction (-I effect). The resonance effect dominates, strongly activating the positions ortho and para to the amino group for electrophilic attack.

In a molecule like 2-Fluoro-N,N-dimethylpyridin-4-amine, there are competing electronic effects:

N,N-Dimethylamino group (at C4): Strongly activating, directing electrophiles to the ortho positions (C3 and C5).

Ring Nitrogen (at C1): Strongly deactivating.

Fluorine atom (at C2): Deactivating through a strong inductive effect (-I) and weakly donating through a resonance effect (+R). It typically directs electrophiles to the para position.

The powerful activating and directing effect of the N,N-dimethylamino group is expected to dominate. Therefore, electrophilic substitution would be predicted to occur primarily at the C3 and C5 positions, which are ortho to the dimethylamino group. Studies on the electrophilic fluorination of N,N-dimethylaniline, an analogous compound, show that substitution occurs at the ortho and para positions relative to the NMe2 group. researchgate.net In the case of this compound, the C3 and C5 positions are the most activated and sterically accessible for an incoming electrophile.

Reactivity of the N,N-Dimethylamino Group

The N,N-dimethylamino group in 4-aminopyridine (B3432731) derivatives is not merely a substituent influencing the ring's reactivity; it possesses its own distinct chemical properties, including its role in catalysis and its potential as a site for alkylation.

Acylation Reactions and Catalytic Activation

4-(N,N-Dimethylamino)pyridine (DMAP) is a widely used and highly efficient nucleophilic catalyst for a vast range of acylation reactions, including the esterification of sterically hindered alcohols. rsc.orgsemanticscholar.org The catalytic activity of DMAP stems from the nucleophilicity of the pyridine ring nitrogen, which is significantly enhanced by the strong resonance electron donation from the dimethylamino group at the C4 position. valpo.edu

The general mechanism for DMAP-catalyzed acylation (e.g., with an acid anhydride) involves the initial attack of the pyridine nitrogen on the acylating agent to form a highly reactive N-acylpyridinium intermediate. acs.orgresearchgate.net This intermediate is much more electrophilic than the original acylating agent. The alcohol (or other nucleophile) then attacks the acyl group of this activated intermediate, leading to the acylated product and regenerating the DMAP catalyst. acs.orgresearchgate.net

In this compound, the fundamental electronic arrangement that allows for this catalytic cycle is present. However, the electron-withdrawing fluorine atom at the C2 position will decrease the electron density on the pyridine ring, including the ring nitrogen. This inductive effect makes the pyridine nitrogen less nucleophilic than in DMAP. Consequently, while it may still function as an acylation catalyst, its efficiency is expected to be lower than that of unsubstituted DMAP. The protonated form, this compound hydrochloride, could potentially act as a recyclable catalyst under base-free conditions, similar to how DMAP·HCl has been used. acs.orgresearchgate.net

Alkylation Reactions

The alkylation of aminopyridines presents a question of regioselectivity: does the reaction occur at the exocyclic amino nitrogen or the endocyclic pyridine nitrogen? For 4-(dimethylamino)pyridine (DMAP), alkylation occurs exclusively at the pyridine nitrogen. valpo.edu This selectivity is a direct consequence of the resonance effect of the dimethylamino group. The lone pair on the exocyclic nitrogen is delocalized into the pyridine ring, which significantly increases the electron density and nucleophilicity of the ring nitrogen. valpo.edu This makes the pyridine nitrogen a much better nucleophile than the exocyclic amino nitrogen, whose lone pair is less available due to this resonance participation.

In contrast, a related compound, 4-(dimethylaminomethyl)pyridine (DMAMP), where a methylene (B1212753) spacer separates the amino group from the ring, undergoes alkylation exclusively at the exocyclic amino group. valpo.edu The methylene group prevents resonance between the amino group and the pyridine ring, so the relative nucleophilicity of the two nitrogen atoms is governed by standard inductive and steric effects, making the exocyclic sp3-hybridized nitrogen more nucleophilic.

For this compound, the same resonance principle applies. The dimethylamino group at C4 will increase the electron density on the ring nitrogen. Although the fluorine at C2 has an opposing inductive effect, reducing the ring nitrogen's nucleophilicity, the powerful resonance donation from the 4-position is expected to ensure that the ring nitrogen remains the more nucleophilic site. Therefore, alkylation of this compound is predicted to occur preferentially at the pyridine ring nitrogen.

Oxidation and Reduction Pathways of the Amine Moiety

The N,N-dimethylamino group, a powerful activating substituent on the pyridine ring, largely dictates the oxidation and reduction behavior of the molecule. While specific studies on this compound are not prevalent, the reactivity can be inferred from its close analog, N,N-dimethylaniline.

Oxidation: The oxidation of N,N-dimethylaniline can proceed via complex pathways, often leading to the formation of colored products like methyl violet and crystal violet. This process involves the initial formation of intermediates such as N-p-dimethylaminobenzyl-N-methylaniline and 4,4′-bisdimethylaminodiphenylmethane. In other contexts, 4-N,N-Dimethylaminopyridine (DMAP) has been shown to catalyze the selective oxidation of methyl aromatics using molecular oxygen, where an in-situ-formed pyridine onium salt is believed to be the active catalyst. However, it is also noted that an excess of an amine base like DMAP can inhibit oxidation, suggesting it may also act as an anti-oxidant under certain conditions.

Reduction: The tertiary amine moiety is generally robust and not easily reduced. However, a specific pathway for the effective deamination (removal) of N,N-dialkyl groups from aromatic rings has been developed. This two-step process involves the quaternization of the tertiary amine with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This salt then serves as a good leaving group and can be reductively cleaved under dissolving metal conditions (e.g., sodium in liquid ammonia) to yield the parent arene, in this case, 2-fluoropyridine. princeton.edu This sequence has proven effective for a variety of aniline, indole (B1671886), and naphthalene (B1677914) rings. princeton.edu

Condensation Reactions

Due to the absence of protons on the tertiary amine nitrogen, this compound cannot participate in classical condensation reactions that involve the elimination of water from an N-H bond. However, the powerful electron-donating nature of the N,N-dimethylamino group strongly activates the ortho and para positions of the pyridine ring toward electrophilic attack. This activation facilitates condensation-type reactions where the aromatic ring itself acts as the nucleophile.

A well-documented example for the analog N,N-dimethylaniline is its acid-catalyzed condensation with formaldehyde (B43269). acs.org In this reaction, the electrophilic formaldehyde attacks the electron-rich para-position of the aromatic ring, leading to the formation of 4,4′-bis(dimethylamino)diphenylmethane. This demonstrates that while the amine moiety itself is inert to condensation, it directs the reactivity of the aromatic system.

C-F Bond Activation and Cleavage Mechanisms

The carbon-fluorine bond in fluoropyridines is exceptionally strong, making its activation and cleavage a significant challenge in synthetic chemistry. Transition metal complexes are often employed to facilitate this transformation. Mechanisms for C-F activation in fluorinated aromatics and pyridines include oxidative addition at a metal center and phosphine-assisted pathways. acs.org The competition between C-F and C-H bond activation is a key consideration, with the outcome being highly dependent on the specific metal center and ligands involved. acs.org

Role of π-π Interactions in Facilitating C-F Activation

Non-covalent interactions can play a crucial synergistic role in lowering the energetic barrier for C-F bond cleavage. Specifically, attractive π-π stacking interactions between an electron-rich aromatic system and an electron-deficient perfluoroarene have been shown to facilitate hydrodefluorination (HDF). nih.govacs.org

In a study involving the gold hydride-catalyzed HDF of perfluoroarenes, the addition of p-N,N-dimethylaminopyridine (DMAP), a close analog of the title compound, was found to be critical. nih.govacs.orgacs.org Spectroscopic and computational studies confirmed the formation of a π-π stacked intermediate between the electron-rich DMAP and the electron-deficient perfluoroarene. nih.govacs.org This interaction promotes the subsequent hydrogen transfer and C-F bond cleavage. nih.gov The significance of this synergistic effect is highlighted by the substantial reduction in the activation barrier for the reaction. nih.govacs.org

Table 1: Calculated Activation Barriers for Hydrodefluorination of Pentafluoronitrobenzene (PFNB) nih.govacs.org
Reaction ConditionsCalculated Activation Barrier (kcal/mol)
In the absence of DMAP40.8
In the presence of DMAP31.6

Halogen Bonding Interactions Involving Fluorinated Pyridines

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. While heavier halogens (Cl, Br, I) are common halogen bond donors, fluorine's high electronegativity and low polarizability make its participation less common. However, when bonded to a sufficiently electron-withdrawing group, fluorine can engage in such interactions.

Characterization of Nitrogen-Fluorine Halogen Bonds

Experimental and computational evidence has established the existence of nitrogen-fluorine halogen bonds. ucmerced.educhemrxiv.org Studies involving the interaction of simple pyridines with Selectfluor, an electrophilic fluorinating agent, have characterized the formation of [N−F−N]+ halogen-bonded complexes. ucmerced.edu In these complexes, the fluorine atom is linearly positioned between two pyridine nitrogen atoms. Computational models show that these structures feature N-F bond lengths of approximately 1.84 Å and a linear N-F-N bond angle. ucmerced.edu This interaction is crucial for facilitating the single-electron reduction of Selectfluor by a catalytic amount of Ag(I), initiating radical fluorination reactions. ucmerced.eduacs.org Spectroscopic evidence from multinuclear correlation NMR also confirms the existence of pyridine-Selectfluor halogen bonding under ambient conditions. chemrxiv.org

Impact of Pyridine Electronics on Halogen Bonding Extent

The strength and extent of halogen bonding are significantly influenced by the electronic properties of the participating molecules. For nitrogen-fluorine halogen bonds, the electron density of the pyridine (the halogen bond acceptor) is a critical factor. ucmerced.edu Electron-rich pyridines are more effective halogen bond acceptors than their electron-deficient counterparts. ucmerced.edu

The presence of the electron-donating N,N-dimethylamino group in this compound makes its pyridine nitrogen a strong Lewis base and thus a potent halogen bond acceptor. Electronic structure calculations demonstrate that halogen bonding to pyridines with varying electronic characteristics alters the single-electron reduction potential of the halogen bond donor (e.g., Selectfluor). ucmerced.educhemrxiv.orgacs.org This trend is consistent with experimental electrochemical analysis and underscores the tunability of the interaction based on substituent effects. ucmerced.edu

Table 2: Calculated Energetics of [N−F−N]+ Bond Reduction via Single-Electron Transfer for Various Pyridine Analogs ucmerced.edu
Pyridine DerivativeNature of SubstituentCalculated Reduction Energetics (kcal/mol)
4-methoxypyridineElectron-Donating-15.6
PyridineNeutral-14.7
4-cyanopyridineElectron-Withdrawing-12.8

Computational and Theoretical Chemistry of Fluorinated Pyridines and N,n Dimethylpyridin 4 Amine Derivatives

Density Functional Theory (DFT) Calculations and Quantum Chemical Methodologies

Density Functional Theory (DFT) has become a primary tool for investigating the properties of fluorinated pyridines and their derivatives. researchgate.net Methodologies such as the B3LYP functional combined with various basis sets, like 6-311G**, are frequently employed to perform geometry optimizations and calculate molecular properties. acs.org These computational approaches are essential for predicting NMR spin-spin coupling constants, understanding electronic transmission mechanisms, and analyzing vibrational spectra. researchgate.netacs.org For instance, DFT calculations have been shown to produce excellent agreement with experimental values for the infrared and Raman spectra of fluoropyridines. researchgate.net The choice of basis set can be critical, with specific sets optimized to provide a closer match to experimental data for properties like JFF coupling constants. acs.org

The introduction of a fluorine atom and a dimethylamino group to the pyridine (B92270) ring significantly alters its electronic properties. The fluorine atom acts as a strong electron-withdrawing group via the inductive effect, while the dimethylamino group is a strong electron-donating group through resonance. DFT calculations are instrumental in quantifying these electronic effects.

Mulliken population analysis is a method used to estimate the partial atomic charges on the atoms within a molecule, providing insight into the electron distribution. wikipedia.org This analysis partitions the total electron population among the different atoms. uni-muenchen.de For substituted pyridines, the calculated atomic charges vary depending on the theoretical method and basis set used. researchgate.net However, general trends can be established. In a molecule like 2-Fluoro-N,N-dimethylpyridin-4-amine, the fluorine atom is expected to have a significant negative partial charge due to its high electronegativity. The nitrogen of the pyridine ring will also be an electronegative center. Conversely, the nitrogen of the dimethylamino group will donate electron density into the ring, influencing the charges on the ring carbons.

It is important to note that Mulliken charges are known to be highly sensitive to the choice of basis set and can sometimes produce unphysical results. wikipedia.orggoogle.comq-chem.com Despite these limitations, they provide a qualitative picture of charge distribution.

Table 1: Illustrative Mulliken Charges for a Substituted Pyridine System Note: This table presents hypothetical, representative data for a generic substituted pyridine calculated at a DFT level to illustrate expected charge distribution trends. Actual values for this compound would require specific calculation.

Atom Position Representative Mulliken Charge (a.u.)
N1 (Pyridine) -0.45
C2 (with F) +0.30
C3 -0.15
C4 (with NMe2) +0.10
C5 -0.15
C6 -0.05
F (on C2) -0.35
N (of NMe2) -0.25

Charge-transfer (CT) interactions are crucial in understanding the reactivity and electronic properties of molecules containing both electron-donating and electron-withdrawing groups. In this compound, a significant intramolecular charge transfer is expected from the electron-donating dimethylamino group to the electron-deficient pyridine ring, which is further influenced by the electronegative fluorine atom. This internal CT character can be studied using quantum-chemical methods. mdpi.com Such interactions can also occur intermolecularly, for example, between an N-heterocyclic compound and an electron acceptor, which can induce reactions like fluorination. nih.gov The study of CT excitons in organic materials is vital for designing components for applications like solar cells, where the separation of charge is a key process. mdpi.com

Frontier Molecular Orbital (FMO) theory is used to explain and predict chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. For fluorinated pyridines, the HOMO-LUMO gap is influenced by the position and nature of substituents. For example, studies on pyridine derivatives have shown that 6-fluoropyridine-3-amine exhibits a lower HOMO-LUMO gap compared to other derivatives, indicating higher reactivity. researchgate.net The analysis of FMOs can also predict how a molecule will interact with other species, such as the stabilizing interaction between a sensor molecule and a fluoride (B91410) ion, which can lead to a narrowing of the HOMO-LUMO gap. researchgate.net

Table 2: Representative FMO Data for Fluorinated Pyridine Derivatives Note: This table provides examples from the literature to illustrate typical energy values. Values are method-dependent.

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Source
Generic Pyridine Derivative 1 -6.5 -1.5 5.0 researchgate.net
Derivative 1 + Fluoride -6.0 -2.3 3.7 researchgate.net
6-Fluoropyridine-3-amine (not specified) (not specified) Lowest in series researchgate.net

Fluorinated heterocyclic compounds are of great interest as anion receptors. researchgate.net While it was often assumed that electron-deficient aromatic rings would bind anions through anion-π interactions, computational and experimental studies have revealed a more complex picture. DFT calculations on divalent fluorinated pyridine derivatives showed that the primary mode of anion binding is not through anion-π interactions but rather through C-H···anion hydrogen bonds with the spacers connecting the pyridine units. nih.gov This finding was supported by gas-phase infrared spectroscopy and ion mobility-mass spectrometry. nih.gov Non-covalent interactions involving fluorine itself, such as C-H···F-C and C-F···X, are also crucial in determining the structure and properties of these compounds in the solid state. nih.govresearchgate.net The nature of these interactions is complex, involving a combination of electrostatic, polarization, and dispersion forces. nih.gov

Computational chemistry is a powerful tool for elucidating reaction mechanisms, particularly for processes like nucleophilic aromatic substitution (SNAr), which is a key reaction for fluorinated pyridines. mdpi.comnih.gov The reaction of 2-fluoropyridines with nucleophiles is generally much faster than that of corresponding 2-chloropyridines, an effect attributed to the high electronegativity of fluorine. nih.govacs.org

DFT calculations can map the potential energy surface of a reaction, identifying intermediates and transition states. For SNAr reactions on perfluoroaromatics, studies have detailed the stepwise mechanism involving the formation of a Meisenheimer complex. rsc.org Computational analysis of this pathway includes tracking the evolution of atomic charges, where the negative charge from the nucleophile is transferred first to the aromatic ring in the intermediate and then to the leaving fluoride ion. rsc.org The activation energies for these reaction steps can be calculated, providing insight into reaction rates and regioselectivity. mdpi.com Recent advances in computational models even allow for the direct generation of accurate 3D transition state structures, significantly speeding up the process of mechanism elucidation. arxiv.org

Reaction Pathway Elucidation and Transition State Characterization

Calculation of Activation Barriers

While specific computational studies detailing the activation barriers for reactions involving this compound are not extensively documented in the literature, the reactivity of the broader class of 2-fluoropyridines has been investigated, providing a basis for understanding its chemical behavior. The primary reaction pathway for 2-halopyridines is nucleophilic aromatic substitution (SNAr).

Computational methods, particularly Density Functional Theory (DFT), are standard tools for calculating the activation energies of such reactions. aps.orgresearchgate.net These calculations typically involve identifying the transition state structure of the reaction pathway and computing its energy relative to the reactants. The activation energy (Ea) or activation free energy (ΔG‡) is a critical parameter that determines the reaction rate.

Experimental studies have shown that 2-fluoropyridines are significantly more reactive in SNAr reactions than their chloro- or bromo- counterparts. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429). researchgate.netacs.org This enhanced reactivity is attributed to the high electronegativity of the fluorine atom, which facilitates the nucleophilic attack on the carbon atom at the 2-position. This empirical observation suggests a lower activation barrier for nucleophilic substitution on 2-fluoropyridines compared to other halopyridines.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman)

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, aiding in their identification and structural characterization. Methods based on DFT are commonly used to calculate parameters for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

For the non-fluorinated analogue, 4-N,N'-dimethylamino pyridine (4NN'DMAP), a detailed vibrational analysis has been performed using both experimental measurements and theoretical calculations (HF and B3LYP methods). researchgate.net The calculated harmonic vibrational frequencies, after scaling, show excellent agreement with the experimental FT-IR and FT-Raman spectra. researchgate.net This allows for a precise assignment of vibrational modes.

Building on this, studies on simpler fluorinated pyridines, such as 2-fluoropyridine, provide insight into the influence of the fluorine substituent. nih.gov In computational studies of 2-fluoropyridine, the C-F bond stretching frequency is a key characteristic in the vibrational spectra. nih.gov For this compound, one would expect to see a combination of the vibrational modes characteristic of the dimethylamino group, the pyridine ring, and the C-F bond.

The predicted vibrational frequencies for key functional groups based on analogous compounds are presented in the table below.

Functional Group / MoietyVibrational ModePredicted Wavenumber Range (cm-1)Reference Compound(s)
C-FStretching1150 - 12502-Fluoropyridine
Pyridine RingRing Stretching1400 - 16004-N,N'-dimethylamino pyridine, 2-Fluoropyridine
C-N (dimethylamino)Stretching1300 - 13504-N,N'-dimethylamino pyridine
CH3Asymmetric/Symmetric Stretching2900 - 30004-N,N'-dimethylamino pyridine
CH3Rocking/Deformation1000 - 11004-N,N'-dimethylamino pyridine

Similarly, NMR chemical shifts can be accurately predicted using computational methods like the Gauge-Invariant Atomic Orbital (GIAO) method. nih.gov For a related compound, 2-fluoro-4-pyridineboronic acid, 13C NMR chemical shifts were successfully predicted using B3LYP/6-311++G(d,p) calculations. nih.gov This approach would be directly applicable to this compound to predict its 1H, 13C, and 19F NMR spectra, aiding in experimental data assignment.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have been instrumental in understanding the behavior of derivatives of N,N-dimethylpyridin-4-amine (DMAP), particularly in the context of ionic liquids (ILs). These simulations provide a microscopic view of the structural organization and dynamic properties of these materials over time.

Investigation of Structural and Transport Properties of Ionic Liquid Derivatives

Ionic liquids based on the N,N-dimethylpyridin-4-amine (DMAP) cation have been synthesized and studied for their potential as catalysts and green solvents. nih.gov MD simulations offer valuable insights into the structural and transport properties of these DMAP-based ILs, where the cation is an N-alkylated derivative of DMAP and the anion is often a halide, such as fluoride. nih.gov

Structural Properties: The structure of these ionic liquids at the molecular level is often analyzed using radial distribution functions (RDFs). RDFs describe the probability of finding an atom or a group of atoms at a certain distance from a central reference atom. In simulations of DMAP-based ILs, RDFs are plotted between the center of mass of the pyridinium (B92312) cations and the fluoride anions to understand the ion pairing and local structure. nih.gov

Transport Properties: MD simulations are also used to compute key transport properties like density, self-diffusion coefficients, and viscosity. For two DMAP-based ionic liquids, 4-(dimethylamino)-1-pentylpyridin-1-ium fluoride (DMAP-IL 2) and 4-(dimethylamino)-1-heptylpyridin-1-ium fluoride (DMAP-IL 3), MD simulations were used to calculate their densities at room temperature. nih.gov The self-diffusion coefficients (D) for the constituent ions were computed from the mean square displacement (MSD) plots. nih.gov These simulations revealed that the smaller fluoride anion generally has a higher diffusion coefficient than the larger pyridinium cation. nih.gov

The table below summarizes the computed properties for two DMAP-based ionic liquids from MD simulations.

CompoundPropertyComputed Value
4-(Dimethylamino)-1-pentylpyridin-1-ium fluorideAverage Density1.00 ± 0.02 g cm-3
Self-Diffusion (Cation)1.92 ± 0.01 x 10-6 cm2 s-1
Self-Diffusion (Anion)6.09 ± 0.14 x 10-6 cm2 s-1
4-(Dimethylamino)-1-heptylpyridin-1-ium fluorideAverage Density0.99 ± 0.02 g cm-3
Self-Diffusion (Cation)0.92 ± 0.06 x 10-6 cm2 s-1
Self-Diffusion (Anion)0.38 ± 0.03 x 10-6 cm2 s-1

Data sourced from Ghumro et al. (2017). nih.gov

These computational findings are crucial for designing new ionic liquids with tailored properties for specific applications, such as catalysis or gas capture. The inclusion of fluorine on the pyridine ring itself would be expected to further modify these properties by altering the charge distribution, intermolecular interactions, and packing efficiency of the ions.

Theoretical Approaches to Compound Stability and Reactivity

Theoretical calculations are essential for evaluating the stability and reactivity of chemical compounds. For derivatives of N,N-dimethylpyridin-4-amine, quantum chemical methods are used to compute fundamental properties like binding energies, which provide a direct measure of thermal stability.

Binding Energy Calculations (e.g., using MP2 method)

The thermal stability of ionic liquids is a critical factor for their application in various industrial processes. This stability can be quantified theoretically by calculating the binding energy between the cation and anion pair. A higher binding energy generally corresponds to greater thermal stability.

For DMAP-based ionic liquids, binding energies have been computed using the second-order Møller–Plesset (MP2) perturbation theory method on structures optimized at the Hartree-Fock (HF) level. nih.gov This approach provides a reliable measure of the interaction strength between the ions.

In a study of 4-(dimethylamino)-1-pentylpyridin-1-ium fluoride and 4-(dimethylamino)-1-heptylpyridin-1-ium fluoride, the binding energies were calculated to assess and compare their stabilities. nih.gov The results showed very similar binding energies for the two compounds, suggesting comparable thermal stabilities. This theoretical finding was in excellent agreement with experimental thermogravimetric analysis (TGA), which yielded similar decomposition temperatures for both ionic liquids. nih.gov

The table below presents the binding energy data obtained from these ab initio calculations.

CompoundComputational MethodCalculated Binding Energy (kcal/mol)
4-(Dimethylamino)-1-pentylpyridin-1-ium fluorideMP2/HF-101.4
4-(Dimethylamino)-1-heptylpyridin-1-ium fluorideMP2/HF-101.3

Data sourced from Ghumro et al. (2017).

These calculations confirm that the length of the alkyl chain (pentyl vs. heptyl) has a negligible effect on the intrinsic binding energy and thermal stability of these particular DMAP-based ionic liquids. nih.gov Such theoretical evaluations are vital for the rational design of stable and effective ionic liquids.

Spectroscopic Characterization Methodologies for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR for Chemical Shift Analysis and Electronic Effects

Specific, experimentally determined ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants for 2-Fluoro-N,N-dimethylpyridin-4-amine are not documented in the available literature. Analysis of electronic effects based on such data is therefore not possible.

¹⁵N NMR for Investigating Nitrogen-Fluorine Interactions

No published studies utilizing ¹⁵N NMR spectroscopy to investigate nitrogen-fluorine interactions in this compound were found.

Application of Two-Dimensional NMR Techniques (e.g., HHCOSY, TOCSY, HMBC)

There are no available research findings detailing the use of two-dimensional NMR techniques for the structural elucidation of this compound.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry for Ion Current Signal Enhancement

Specific studies on the use of Electrospray Ionization (ESI) Mass Spectrometry for the analysis of this compound, particularly concerning ion current signal enhancement, are not present in the reviewed literature.

Tandem Mass Spectrometry (MS/MS) for Gas-Phase Binding Energy Ranking

No data from tandem mass spectrometry experiments to determine the gas-phase binding energy of this compound could be located.

Based on the available scientific literature, a detailed spectroscopic and crystallographic analysis for the specific compound “this compound” is not available. Published research provides extensive characterization for the parent compounds, 2-fluoropyridine (B1216828) and N,N-dimethylpyridin-4-amine (DMAP), but not for the combined fluorinated derivative as requested.

Therefore, it is not possible to generate the detailed article focusing solely on the spectroscopic and crystallographic characterization of this compound with the specific data tables and research findings as instructed. Any attempt to do so would involve extrapolation from related but distinct molecules, which would not be scientifically accurate for the target compound.

Applications in Organic Synthesis and Chemical Catalysis

Role as Versatile Synthetic Intermediates

2-Fluoro-N,N-dimethylpyridin-4-amine and its derivatives are valuable building blocks in synthetic organic chemistry. Their unique electronic properties and reactive sites allow for the construction of a diverse array of molecules with potential applications in various fields, including agrochemicals and materials science.

The strategic placement of a fluorine atom in the 2-position of the pyridine (B92270) ring imparts unique properties that are highly desirable in the development of advanced agrochemicals. This fluorine substitution can enhance the metabolic stability and pharmacokinetic properties of the final product. This compound serves as a key precursor in multi-step synthetic sequences leading to complex agrochemical intermediates. The presence of the fluorine atom can influence the reactivity of the pyridine ring, allowing for selective functionalization at other positions.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound provides a versatile platform for the synthesis of complex heterocyclic scaffolds. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, enabling the introduction of various functionalities. Furthermore, the dimethylamino group can direct metallation or other reactions to specific positions on the pyridine ring, facilitating the construction of intricate molecular architectures. For instance, dihydropyridones, which are important building blocks for various nitrogen-containing heterocycles, can be synthesized using methodologies that could incorporate fluorinated pyridines. mdpi.com

The reactivity of the fluorine atom in 2-fluoropyridines allows for their conversion into a wide range of aminopyridine derivatives through nucleophilic substitution reactions. researchgate.netgoogle.com For example, treatment with lithium amides can provide various 2-aminopyridines under mild conditions. researchgate.net This reactivity is crucial for creating libraries of aminopyridine compounds for screening in drug discovery and other applications. Multicomponent reactions offer an efficient pathway to synthesize substituted 2-aminopyridines, and the use of fluorinated precursors can introduce fluorine into these scaffolds. nih.govresearchgate.net

Catalytic Applications of N,N-Dimethylpyridin-4-amine (DMAP) and its Fluorinated Ionic Liquid Analogs

N,N-Dimethylpyridin-4-amine (DMAP) is a widely recognized and highly effective nucleophilic catalyst in organic synthesis. commonorganicchemistry.comnih.gov Its fluorinated ionic liquid analogs have emerged as promising alternatives, offering potential advantages in terms of recyclability and performance in certain reactions.

DMAP is an exceptionally potent catalyst for acylation reactions, including esterifications and amidations. commonorganicchemistry.comutrgv.edusemanticscholar.org It has been shown to accelerate the esterification of hindered alcohols with acid anhydrides by a factor of up to 10,000. commonorganicchemistry.com The mechanism involves the initial reaction of DMAP with the acylating agent to form a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by the nucleophile (e.g., an alcohol or amine) to afford the acylated product and regenerate the DMAP catalyst. utrgv.eduwikipedia.org Even sterically hindered secondary and tertiary alcohols can be effectively acylated using DMAP as a catalyst. chemicalbook.com

To address challenges associated with the toxicity and recovery of DMAP, recyclable versions such as 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) have been developed. organic-chemistry.org This salt exhibits excellent catalytic activity for the acylation of inert alcohols and phenols and can be reused multiple times without a significant loss of activity. organic-chemistry.org

Table 1: Examples of DMAP-Catalyzed Acylation Reactions

SubstrateAcylating AgentCatalystYield (%)
Inert AlcoholsVariousDMAP·HCl>88
Hindered AlcoholsAcid AnhydridesDMAPHigh
PhenolsAcetic Anhydride (B1165640)DMAPHigh
AminesBenzoyl ChlorideDMAPHigh

This table is for illustrative purposes and specific yields can vary based on reaction conditions.

The Fischer indole (B1671886) synthesis is a classic and important method for the preparation of indoles, which are prevalent motifs in pharmaceuticals and natural products. Ionic liquids based on DMAP have been successfully employed as efficient and recyclable catalysts for this reaction. rsc.orgrsc.orgresearchgate.net These DMAP-based ionic liquids (DMAP-ILs) can be synthesized by N-alkylation of DMAP followed by anion exchange. researchgate.net

In a typical application, the reaction between a phenylhydrazine (B124118) and a ketone or aldehyde is carried out in the presence of a catalytic amount of the DMAP-IL. rsc.orgresearchgate.net The use of these ionic liquids often leads to high yields of the desired indole products with minimal catalyst loading. rsc.org Furthermore, the ionic nature of the catalyst facilitates its separation from the reaction mixture and potential reuse, aligning with the principles of green chemistry. rsc.orgrsc.org The thermal stability of these DMAP-ILs also makes them suitable for reactions requiring elevated temperatures. rsc.orgresearchgate.net

Table 2: Optimization of Fischer Indole Synthesis using a DMAP-based Ionic Liquid Catalyst

Catalyst Loading (equiv.)Yield (%) of 2,3,4,9-tetrahydro-1H-carbazole
0.172
0.289
0.391
0.491

Data adapted from a study on the synthesis of N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids and their application as catalysts for Fischer indole synthesis. rsc.org

The development of fluorinated ionic liquids, including those derived from DMAP, is an active area of research. researchgate.netrsc.orgmdpi.comnih.gov The incorporation of fluorine can influence the physical and chemical properties of the ionic liquid, such as its polarity, viscosity, and catalytic activity, potentially leading to improved performance in various synthetic transformations.

Facilitation of 1H-Tetrazole Formation via Click Chemistry

Based on the conducted research, there is no available scientific literature detailing the specific role of this compound in the facilitation of 1H-tetrazole formation through click chemistry. Searches for the compound in this context did not yield any relevant research findings or data.

Advanced Derivatization and Functionalization Strategies

Site-Specific Functionalization of Pyridine (B92270) Rings

The pyridine ring is a common motif in pharmacologically active compounds, and methods for its precise functionalization are of high value. For 2-Fluoro-N,N-dimethylpyridin-4-amine, two complementary strategies, nucleophilic displacement and C-H functionalization, allow for the selective modification of the heterocyclic core.

The fluorine atom at the C2 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This activation arises from the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the reaction. This reactivity allows for the facile and site-specific displacement of the fluoride (B91410) ion by a wide array of nucleophiles, providing a powerful tool for molecular diversification. nih.gov

The SNAr reaction is a cornerstone for creating libraries of derivatives from a common 2-fluoropyridine (B1216828) precursor. The reaction conditions are often mild, tolerating a variety of functional groups present in more complex molecules. nih.gov This makes the strategy particularly suitable for late-stage functionalization in drug discovery programs, where a core scaffold is modified to optimize activity, selectivity, or pharmacokinetic properties. A diverse range of functionalities can be installed by selecting the appropriate nucleophile.

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions on 2-Fluoropyridine Scaffolds

Nucleophile CategoryExample NucleophileResulting Functional Group
O-NucleophilesSodium Methoxide (NaOCH₃)Methoxy (B1213986) (-OCH₃)
N-NucleophilesPiperidinePiperidinyl
S-NucleophilesSodium Thiophenoxide (NaSPh)Phenylthio (-SPh)
C-NucleophilesPotassium Cyanide (KCN)Cyano (-CN)

This table illustrates common transformations applicable to activated 2-fluoropyridine systems.

While SNAr relies on the pre-installed fluorine "handle," C-H functionalization offers a conceptually different and complementary approach. This methodology enables the direct conversion of a carbon-hydrogen bond on the pyridine ring to a new carbon-X or carbon-carbon bond, bypassing the need for a leaving group. This strategy is highly atom-economical and opens up synthetic pathways to derivatives that are inaccessible through traditional substitution patterns.

The complementarity of these two methods is powerful. For instance, a synthetic sequence could involve the C-H functionalization of a pyridine ring at a position other than C2, followed by the nucleophilic displacement of the fluoride at the C2 position. A notable example of this synergy is the combination of C-H fluorination followed by SNAr. nih.gov In this tandem approach, a C-H bond on a pyridine ring is first converted to a C-F bond. This newly installed fluoride can then serve as a leaving group for a subsequent SNAr reaction, effectively enabling the site-specific introduction of various nucleophiles at a position that was originally a C-H bond. nih.gov

Derivatization for Enhanced Analytical Detection and Separation

The modification of a molecule to improve its detectability and separation by analytical techniques is a critical aspect of chemical analysis, particularly in complex biological or environmental matrices.

Electrospray ionization mass spectrometry (ESI-MS) is a highly sensitive analytical technique that relies on the formation of gas-phase ions from analyte molecules in solution. For detection in the common positive-ion mode, the efficiency of ionization is largely dependent on the analyte's ability to accept a proton (i.e., its proton affinity). Molecules that contain basic, readily protonatable sites, such as amino groups, typically yield strong signals in ESI-MS.

While this compound already contains two nitrogen atoms (the pyridine ring nitrogen and the exocyclic dimethylamino nitrogen) that can be protonated, derivatization can further enhance the ESI-MS signal. This is particularly useful when the parent molecule is part of a larger, more complex structure where the existing nitrogen sites may be sterically hindered or their basicity is electronically diminished.

The strategy involves chemically attaching a tag or moiety that contains a highly basic and accessible site. This process, often called charge-tagging, ensures efficient protonation and dramatically improves the limit of detection. nih.govmdpi.com For example, reacting a derivative of the core scaffold with a reagent containing a piperazine (B1678402) or N,N-dimethylethylenediamine moiety would introduce an additional, highly basic tertiary amine, leading to a significantly enhanced signal in positive-mode ESI-MS. This approach is widely used to improve the quantification of low-abundance analytes. mdpi.com

Scaffold Modification in Structure-Activity Relationship (SAR) Studies

Matched Molecular Pair Analysis (MMPA) is a powerful computational technique used in cheminformatics and medicinal chemistry to systematically analyze SAR data. wikipedia.org The method identifies pairs of molecules that differ only by a single, well-defined structural transformation, such as the substitution of a fluorine atom with a cyano group. nih.govnih.gov By analyzing the change in a specific property (e.g., biological potency, solubility) associated with this single structural change across many pairs, chemists can derive "transformation rules" to guide drug design. nih.govresearchgate.net

For pyridine scaffolds related to this compound, MMPA can provide precise, data-driven insights. For example, by analyzing a database of compounds, one could assess the impact of replacing the C2-fluoro substituent with other small groups. The analysis might reveal that changing the fluorine to a methoxy group consistently increases potency against a target protein, while changing it to a chloro group decreases membrane permeability. This information allows medicinal chemists to make more informed decisions about which new analogs to synthesize, accelerating the optimization of lead compounds. nih.govresearchgate.net

Table 2: Illustrative Matched Molecular Pair Analysis on a Hypothetical Pyridine Scaffold

Initial R-GroupNew R-GroupTransformation (R¹ → R²)Average Change in pIC₅₀Interpretation
-F-OCH₃Fluoro to Methoxy+0.5Methoxy group is favorable for potency
-F-CNFluoro to Cyano+0.2Cyano group offers a slight potency gain
-F-ClFluoro to Chloro-0.3Chloro group is detrimental to potency
-H-FHydrogen to Fluoro+0.4Fluorination at this position is beneficial

This table provides a hypothetical example of how MMPA quantifies the impact of small structural changes on biological activity (pIC₅₀), guiding future design choices.

Exploration of Structural Modifications for Modulating Chemical Reactivity

The chemical reactivity of this compound is principally governed by the interplay of electronic and steric effects originating from its constituent functional groups. The fluorine atom at the C-2 position and the dimethylamino group at the C-4 position create a unique reactivity profile that can be further tuned through strategic structural modifications. The primary focus for modulating reactivity is on the susceptibility of the C-2 position to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for functionalizing pyridines.

The fluorine substituent serves as an excellent leaving group and powerfully activates the C-2 position for nucleophilic attack due to its high electronegativity. In SNAr reactions, the rate-determining step is typically the initial attack by the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). The electronegative fluorine atom stabilizes this intermediate, thereby accelerating the substitution. nih.govechemi.com Studies comparing 2-halopyridines have shown that 2-fluoropyridine reacts significantly faster than its chloro-, bromo-, or iodo- counterparts. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429). nih.govacs.orgresearchgate.net

Structural modifications, primarily through the introduction of additional substituents onto the pyridine ring, can be employed to precisely modulate this reactivity. These modifications can be broadly categorized by their electronic and steric influences.

Electronic Effects of Additional Ring Substituents

The introduction of further substituents at the 3-, 5-, or 6-positions can significantly alter the electron density of the pyridine ring and, consequently, the rate of nucleophilic substitution at the C-2 position.

Electron-Withdrawing Groups (EWGs): Placing EWGs such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) on the ring will decrease the electron density. This enhances the electrophilicity of the C-2 carbon, further stabilizes the anionic Meisenheimer intermediate, and thus increases the rate of SNAr. The reactivity enhancement is generally more pronounced for substituents at the 3- and 5-positions, which are ortho and para to the reaction center.

Electron-Donating Groups (EDGs): Conversely, adding further EDGs, such as alkyl or alkoxy groups, would increase the ring's electron density. This would further deactivate the ring towards nucleophilic attack, making the C-F bond less reactive and slowing the rate of substitution.

The following table illustrates the predicted impact of various electronic modifications on the reactivity of the 2-fluoro position towards a model nucleophile. The reactivity is presented relative to the parent compound, this compound.

Derivative CompoundPosition of ModificationNature of SubstituentPredicted Effect on SNAr RateRationale
2-Fluoro-5-nitro-N,N-dimethylpyridin-4-amineC-5Electron-Withdrawing (-NO₂)Significantly IncreasedStrong inductive and resonance withdrawal enhances electrophilicity at C-2.
5-Cyano-2-fluoro-N,N-dimethylpyridin-4-amineC-5Electron-Withdrawing (-CN)IncreasedInductive and resonance withdrawal stabilizes the Meisenheimer intermediate.
2-Fluoro-N,N,5-trimethylpyridin-4-amineC-5Electron-Donating (-CH₃)DecreasedInductive donation increases ring electron density, deactivating it for nucleophilic attack.
2-Fluoro-5-methoxy-N,N-dimethylpyridin-4-amineC-5Electron-Donating (-OCH₃)Significantly DecreasedStrong resonance donation greatly increases electron density on the ring.

Steric Effects of Structural Modifications

Beyond electronics, the size and position of substituents can modulate reactivity through steric hindrance. lookchem.com

Substituents at C-5 and C-6: Substituents at more remote positions, such as C-5 or C-6, are less likely to exert a significant steric effect on the reaction at C-2. Their influence on reactivity will be dominated by electronic factors.

The following data table demonstrates how steric hindrance is expected to influence the reactivity of the C-2 fluorine.

Derivative CompoundPosition of ModificationNature of SubstituentPredicted Effect on SNAr RateRationale
2-Fluoro-N,N,3-trimethylpyridin-4-amineC-3Moderately Bulky (-CH₃)DecreasedSteric hindrance from the adjacent methyl group impedes nucleophilic approach.
3-tert-Butyl-2-fluoro-N,N-dimethylpyridin-4-amineC-3Very Bulky (-C(CH₃)₃)Significantly DecreasedSevere steric clash between the large tert-butyl group and the incoming nucleophile. lookchem.com
2-Fluoro-N,N,6-trimethylpyridin-4-amineC-6Moderately Bulky (-CH₃)Slightly DecreasedMinimal steric effect; the primary influence is the weak electron-donating nature of the methyl group.

By strategically combining these electronic and steric modifications, the chemical reactivity of this compound can be finely controlled. This allows for the rational design of derivatives with tailored properties for specific applications in synthesis and materials science, enabling selective functionalization at the C-2 position while preserving other functionalities within the molecule.

Conclusion and Future Directions in the Research of 2 Fluoro N,n Dimethylpyridin 4 Amine

Development of Novel and Sustainable Synthetic Routes for the Compound

The pursuit of novel and sustainable synthetic methodologies for 2-Fluoro-N,N-dimethylpyridin-4-amine is a key area of ongoing research. Traditional synthetic approaches often involve multi-step processes with harsh reaction conditions and the use of hazardous reagents. Future research is directed towards the development of more environmentally benign and economically viable synthetic strategies.

One promising avenue is the exploration of catalytic C-H activation/amination reactions. This approach would ideally allow for the direct introduction of the dimethylamino group onto a pre-fluorinated pyridine (B92270) ring, thereby reducing the number of synthetic steps and minimizing waste. Furthermore, the use of earth-abundant metal catalysts or even metal-free catalytic systems is a significant goal in developing sustainable synthetic protocols.

Another area of focus is the use of flow chemistry for the synthesis of this compound. Flow reactors offer several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for easier scale-up. The development of a continuous-flow process for the synthesis of this compound would represent a significant advancement in its production.

Research into the amination of 2-fluoropyridines using lithium amides has shown promise for creating related aminopyridines under mild conditions. researchgate.net Future work could adapt these methods for the specific synthesis of this compound, potentially offering a more efficient and selective route.

Exploration of Enhanced Catalytic Properties and Elucidation of Underlying Mechanisms

The structural analogue of this compound, 4-Dimethylaminopyridine (DMAP), is a well-established and widely used nucleophilic catalyst in organic synthesis. wikipedia.orgcommonorganicchemistry.com It is anticipated that the introduction of a fluorine atom at the 2-position of the pyridine ring will modulate the electronic properties of the molecule, potentially leading to enhanced or altered catalytic activity.

The electron-withdrawing nature of the fluorine atom is expected to decrease the basicity of the pyridine nitrogen, which could influence its catalytic mechanism. Future research will focus on systematically investigating the catalytic efficacy of this compound in a variety of organic transformations, such as acylation, silylation, and esterification reactions. commonorganicchemistry.com Comparative studies with DMAP will be crucial to quantify the impact of the fluorine substituent on reaction rates and yields.

A key aspect of this research will be the detailed elucidation of the underlying reaction mechanisms. This will involve a combination of experimental techniques, such as kinetic studies and in-situ spectroscopic monitoring, to identify reactive intermediates and transition states. Understanding the precise role of the fluorine atom in the catalytic cycle will be paramount for the rational design of more efficient catalysts based on this scaffold. For instance, in reactions where DMAP acts as a nucleophilic catalyst, the fluorine atom could influence the stability of the key acylpyridinium intermediate. wikipedia.org

Advanced Computational Modeling for Predictive Design and Reaction Optimization

Computational modeling is poised to play a pivotal role in accelerating the research and development of this compound and its applications. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the geometric and electronic structure of the molecule, as well as its reactivity and catalytic properties.

Future computational studies will focus on:

Predicting Reaction Pathways and Transition States: Advanced computational models can be used to map out the potential energy surfaces of reactions catalyzed by this compound. This will allow for the identification of the most favorable reaction pathways and the structures of key transition states, providing valuable insights into the reaction mechanism.

Designing Novel Catalysts: By systematically modifying the structure of this compound in silico, it will be possible to predict how changes in its electronic and steric properties will affect its catalytic activity. This predictive design approach can guide the synthesis of new and improved catalysts with tailored properties. A study on 2-fluoro-4-pyridineboronic acid has already demonstrated the use of DFT to predict conformational stability and vibrational frequencies, showcasing the potential of these methods for related fluorinated pyridine compounds. researchgate.net

Optimizing Reaction Conditions: Computational models can be used to screen a wide range of reaction parameters, such as solvent, temperature, and catalyst loading, to identify the optimal conditions for a given transformation. This can significantly reduce the amount of experimental work required to optimize a reaction.

Strategic Integration into Complex Molecular Architectures for Diverse Chemical Applications

The unique electronic properties conferred by the fluorine substituent make this compound an attractive building block for the synthesis of complex molecular architectures with diverse applications. Its integration into larger molecules can be used to fine-tune their physical, chemical, and biological properties.

In medicinal chemistry, the incorporation of fluorinated pyridines is a common strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Future research will explore the use of this compound as a key intermediate in the synthesis of novel pharmaceuticals.

In materials science, the electron-deficient nature of the 2-fluoropyridine (B1216828) ring could be exploited in the design of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to modulate the electronic properties of these materials by incorporating this compound could lead to the development of devices with improved performance.

Q & A

Q. Q1. What are the primary synthetic routes for 2-Fluoro-N,N-dimethylpyridin-4-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves fluorination and dimethylation of pyridine precursors. For example:

  • Route 1 : Fluorination of 4-amino-2-chloropyridine using KF in polar aprotic solvents (e.g., DMF) at 100–120°C, followed by dimethylation with methyl iodide in the presence of a base (e.g., NaH) .
  • Route 2 : Direct nucleophilic substitution on pentafluoropyridine derivatives using dimethylamine under controlled pH (7–9) to avoid over-alkylation .

Q. Key Factors Affecting Yield :

  • Temperature : Higher temperatures (>100°C) improve fluorination efficiency but may degrade sensitive intermediates.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of amines.
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) or recrystallization from ethanol/water mixtures yields >85% purity .

Q. Q2. How is the structure of this compound confirmed experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : A singlet at δ 3.05 ppm (6H, N-CH₃), a doublet at δ 6.50 ppm (1H, pyridine H3), and coupling constants (J = 8.5 Hz) confirm fluorine substitution at C2 .
    • ¹⁹F NMR : A peak near δ -110 ppm confirms the presence of fluorine .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 155.1 (C₇H₁₀FN₂) .
  • X-ray Crystallography : Resolves intramolecular hydrogen bonding (e.g., N–H⋯F) and dihedral angles between substituents .

Advanced Research Questions

Q. Q3. How does the fluorine substituent at C2 influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • Electron-Withdrawing Effect : Fluorine increases the electrophilicity of the pyridine ring, enhancing reactivity in SNAr reactions. DFT calculations show a 15% increase in positive charge density at C4 compared to non-fluorinated analogs .
  • Hydrogen Bonding : Fluorine participates in weak C–H⋯F interactions (distance ~2.9 Å), stabilizing crystal packing and influencing solubility .
  • Contradictions in Reactivity : Fluorine’s steric effects may reduce accessibility for bulky nucleophiles. For example, Suzuki coupling with arylboronic acids shows lower yields (40–50%) compared to chloro analogs (70–80%) .

Q. Q4. How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from assay conditions or substituent effects:

  • Case Study : In antifungal assays, IC₅₀ values varied from 2 μM (against C. albicans) to >100 μM (against A. fumigatus).
    • Root Cause : Differences in membrane permeability due to fungal cell wall composition.
    • Resolution : Use standardized protocols (CLSI M38-A2) and control for pH (7.4 vs. 5.5) and solvent (DMSO concentration ≤1%) .
  • Structural Modifications : Introducing a trifluoromethyl group at C5 improves activity 10-fold by enhancing lipophilicity (logP from 1.2 to 2.5) .

Q. Q5. What strategies optimize the compound’s stability in aqueous solutions for pharmacological studies?

Methodological Answer:

  • pH Adjustment : Stability decreases at pH <5 (protonation of dimethylamino group) or pH >9 (hydrolysis of C–F bond). Buffered solutions (pH 7.0–7.5) in PBS or HEPES show <5% degradation over 72 hours .
  • Light Sensitivity : UV irradiation (λ = 254 nm) causes defluorination. Store solutions in amber vials at -20°C .
  • Lyophilization : Formulate with trehalose (1:1 w/w) to maintain stability during freeze-drying .

Q. Q6. How does this compound interact with biological targets such as kinases or GPCRs?

Methodological Answer:

  • Kinase Inhibition : Molecular docking (AutoDock Vina) predicts binding to ATP pockets via:
    • Hydrogen bonds between the dimethylamino group and Asp86 (Kd = 8.2 nM).
    • Fluorine’s hydrophobic interaction with Leu108 .
  • GPCR Binding : Radioligand displacement assays (³H-labeled compounds) show moderate affinity (Ki = 120 nM) for serotonin receptors (5-HT₂A), likely due to π-π stacking with Trp336 .

Q. Q7. Why do some studies report high cytotoxicity for this compound, while others classify it as inert?

Methodological Answer:

  • Cell Line Variability : Cytotoxicity (CC₅₀) ranges from 10 μM (HeLa) to >100 μM (HEK293) due to differences in efflux pump expression (e.g., P-gp in HEK293 reduces intracellular accumulation) .
  • Assay Interference : The compound absorbs at 570 nm, skewing MTT assay results. Use alternative assays (e.g., ATP-luminescence) for accurate viability measurements .

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